molecular formula C11H12N4O2 B2468746 methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 883291-38-1

methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2468746
CAS RN: 883291-38-1
M. Wt: 232.243
InChI Key: YFGOMJVOGHNAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, also known as MATCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole derivative that has been synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and eventually leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and inhibit the activity of certain enzymes. Additionally, methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. Additionally, it has been extensively studied for its potential applications in various fields, which makes it a promising compound for further research. However, there are also some limitations to the use of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy for use in humans.

Future Directions

There are several future directions for research on methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. One area of research is the optimization of the synthesis process to improve yield and purity of the final product. Additionally, more research is needed to fully understand the mechanism of action of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate and its potential applications in the treatment of other diseases. Finally, more research is needed to determine the safety and efficacy of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate for use in humans.

Synthesis Methods

The synthesis of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves a multi-step process that starts with the reaction of 3-methylbenzylamine with ethyl acetoacetate to form the corresponding imine. This intermediate is then reacted with hydrazine hydrate to form the hydrazine derivative, which is further reacted with methyl chloroformate to produce the final product, methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. The synthesis process has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has shown potential as an anti-cancer agent. Several studies have shown that methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

properties

IUPAC Name

methyl 5-amino-1-(3-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-4-3-5-8(6-7)15-10(12)9(13-14-15)11(16)17-2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGOMJVOGHNAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

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